

Introduction: The Significance of Aryl-Thiophene Scaffolds

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)thiophene

CAS No.: 99846-56-7

Cat. No.: B1608754

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Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in a multitude of pharmacologically active compounds and advanced materials.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring, allowing it to mimic phenyl groups in biological systems while often improving potency, selectivity, or pharmacokinetic profiles. The introduction of aryl substituents onto the thiophene core, creating structures like **2-(2-Methylphenyl)thiophene**, generates a class of compounds with significant potential in drug discovery and materials science. These biaryl structures are fundamental building blocks for organic light-emitting diodes (OLEDs), conductive polymers, and complex pharmaceutical intermediates.[1]

This guide provides a detailed technical overview of **2-(2-Methylphenyl)thiophene**, also known as 2-(o-tolyl)thiophene, covering its physicochemical properties, a robust synthetic methodology with mechanistic insights, comprehensive characterization data, and essential safety protocols. The information is curated for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this valuable chemical entity.

Physicochemical and Structural Properties

2-(2-Methylphenyl)thiophene is a biaryl compound featuring a thiophene ring linked to a toluene moiety at the ortho position. This substitution pattern induces specific steric and electronic effects that influence its reactivity and physical properties.

Structural Representation

Caption: 2D Structure of **2-(2-Methylphenyl)thiophene**.

Key Property Data

The essential physicochemical properties of **2-(2-Methylphenyl)thiophene** are summarized below. This data is critical for planning reactions, purification procedures, and storage.

Property	Value	Source
CAS Number	99846-56-7	[2][3]
Molecular Formula	C ₁₁ H ₁₀ S	[2]
Molecular Weight	174.26 g/mol	[2]
Physical State	Yellow Oil / Liquid	[2]
Boiling Point	157-160 °C @ 2 Torr	[2]
Density (Predicted)	1.085 ± 0.06 g/cm ³	[2]
Storage	Sealed in dry, room temperature	[2]

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

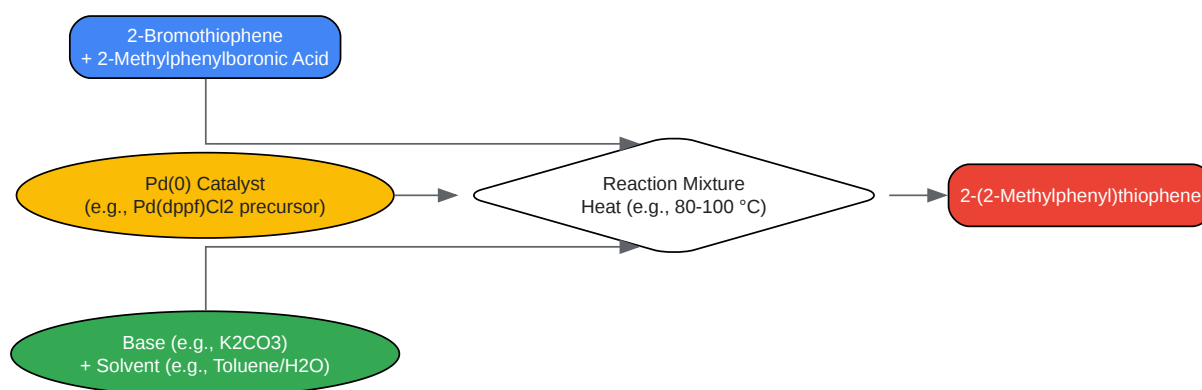
The formation of the C-C bond between the thiophene and phenyl rings is most effectively achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation, prized for its high tolerance of functional groups, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[4][5]

Reaction Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halothiophene (e.g., 2-bromothiophene), forming a Pd(II) intermediate.
- **Transmetalation:** A base activates the boronic acid, forming a boronate species which then transfers the aryl group (2-methylphenyl) to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated as the final product, **2-(2-Methylphenyl)thiophene**, regenerating the Pd(0) catalyst to continue the cycle.

This methodology is chosen for its reliability and efficiency in constructing biaryl linkages, which are often challenging to form using classical methods.[5]



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Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis

This protocol provides a self-validating system for the synthesis of **2-(2-Methylphenyl)thiophene**. Monitoring by Thin Layer Chromatography (TLC) at key stages ensures the reaction proceeds to completion before quenching.

Materials:

- 2-Bromothiophene
- 2-Methylphenylboronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Potassium carbonate (K_2CO_3)
- Toluene
- Deionized Water
- Diethyl ether
- Magnesium sulfate (MgSO_4)

Procedure:

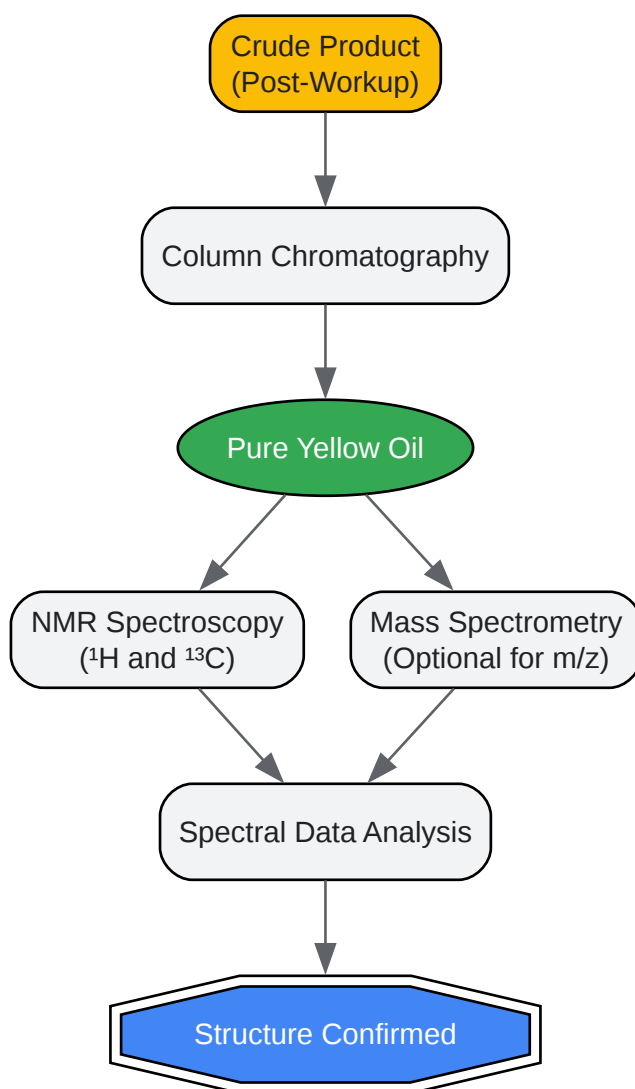
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromothiophene (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), and the palladium catalyst $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 mmol, 3 mol%).
- **Solvent and Base Addition:** Add toluene (5 mL) and a 2M aqueous solution of K_2CO_3 (2.0 mmol, 1 mL).
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
- **Reaction:** Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting 2-bromothiophene is consumed (typically 4-12 hours).

- **Workup:** Cool the reaction mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous phase with diethyl ether (3 x 15 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by column chromatography on silica gel to yield the pure **2-(2-Methylphenyl)thiophene** product.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous evidence of the correct molecular structure.

Characterization Workflow



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